molecular formula C11H12N2 B3022894 3-Methyl-5-p-tolyl-1h-pyrazole CAS No. 90861-52-2

3-Methyl-5-p-tolyl-1h-pyrazole

Cat. No. B3022894
CAS RN: 90861-52-2
M. Wt: 172.23 g/mol
InChI Key: GCBXABQYUJKQHX-UHFFFAOYSA-N
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Description

“3-Methyl-5-p-tolyl-1h-pyrazole” is a chemical compound with the molecular formula C11H12N2 . It is a cream-colored powder and is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-Methyl-5-p-tolyl-1h-pyrazole”, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction of diarylhydrazones and vicinal diols also allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles .


Molecular Structure Analysis

The molecular structure of “3-Methyl-5-p-tolyl-1h-pyrazole” can be represented by the InChI code: 1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3, (H,12,13) .


Physical And Chemical Properties Analysis

“3-Methyl-5-p-tolyl-1h-pyrazole” has a molecular weight of 172.23 . It has a melting point range of 118-124°C . It is a cream-colored powder and should be stored at 0-8°C .

Scientific Research Applications

D-Amino Acid Oxidase (DAO) Inhibition

Tonic Pain Modulation

Eco-Friendly Catalyst in Organic Synthesis

Biological Activity Screening

Photophysical Properties

Metal Complex Formation

Safety And Hazards

When handling “3-Methyl-5-p-tolyl-1h-pyrazole”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Pyrazole derivatives, including “3-Methyl-5-p-tolyl-1h-pyrazole”, have shown potential in various sectors of the chemical industry, including medicine and agriculture . They have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXABQYUJKQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-p-tolyl-1h-pyrazole

CAS RN

90861-52-2
Record name 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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